molecular formula C5H10N2O3 B3289739 (R)-2-amino-4-(methylamino)-4-oxobutanoic acid CAS No. 86070-35-1

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid

Cat. No.: B3289739
CAS No.: 86070-35-1
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-GSVOUGTGSA-N
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Description

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid is a chiral amino acid derivative of interest in biochemical and pharmaceutical research. This compound features a molecular structure that includes a stereospecific (R)-configuration and a methylamino group, making it a potential intermediate for the synthesis of more complex bioactive molecules or modified peptides. Its structure suggests potential utility in studying enzyme-substrate interactions, metabolic pathways, and as a building block in medicinal chemistry for the development of novel therapeutic agents. Researchers can leverage this compound for probing the structure-activity relationships (SAR) of amino acid analogs or in the design of enzyme inhibitors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-4-(methylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-34-0
Record name 7175-34-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-4-(methylamino)-4-oxobutanoic acid can be achieved through various methods. One common approach involves the N-methylation of α-amino acids. This process typically includes:

Industrial Production Methods

Industrial production of ®-2-amino-4-(methylamino)-4-oxobutanoic acid often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-4-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo group.

    Reduction: This reaction involves the reduction of the oxo group to an alcohol.

    Substitution: This reaction involves the replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid:

Note: The search results do not provide specific applications for "(R)-2-amino-4-(methylamino)-4-oxobutanoic acid". However, they do provide information on similar compounds and related research areas that may suggest potential applications or contexts in which this compound or its derivatives could be relevant.

Potential Applications and Research Areas

  • Amino Acid Derivative: (R)-2-amino-4-(methylamino)-4-oxobutanoic acid is an amino acid derivative . Amino acid derivatives are used in various applications, including:
    • Pharmaceuticals: Synthesis of novel pharmaceutical compounds .
    • Biological research: Study of genes and biological processes .
  • (S)-2-Amino-4-(methylamino)-4-oxobutanoic acid: (S)-2-Amino-4-(methylamino)-4-oxobutanoic acid, an isomer of the target compound, is offered by AChemBlock .
  • Carboxylic acid derivative: Synthesis of a novel carboxylic acid derivative, its transition metal complexes and evaluation of biological applications .
  • Ligand Synthesis: The synthesis of metal complexes, where the compound could act as a ligand .
  • Biological Activity Screening: Evaluation of antifungal and antileishmanial activities .
  • DNA Interaction Studies: Examination of interactions with DNA .
  • Building Blocks in Synthesis: Serving as a building block in organic synthesis .

Data Tables and Case Studies

The search results do not contain specific data tables or case studies for (R)-2-amino-4-(methylamino)-4-oxobutanoic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s core structure—a 4-oxobutanoic acid backbone with amino and methylamino groups—distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties
(R)-2-amino-4-(methylamino)-4-oxobutanoic acid Methylamino (-NHCH₃) ~162.15 Moderate hydrophilicity; chiral center
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl (-NHC₆H₄NH₂) ~237.24 Increased hydrophobicity; aromatic interactions
(S)-2-Amino-4-(methylamino)-4-oxobutanoic acid Methylamino (S-enantiomer) ~162.15 Potential enantioselective bioactivity
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl-phenyl ~288.34 Enhanced steric bulk; lipophilic
  • Methylamino vs. Aromatic Substituents: The methylamino group imparts moderate polarity, facilitating solubility in aqueous environments compared to phenyl-substituted analogs, which exhibit higher logP values .
  • Chirality : The R-enantiomer demonstrates distinct metabolic interactions compared to its S-counterpart, as seen in D-kynurenine (R-form), a tryptophan metabolite with neuroactive properties .

Physicochemical Properties

  • Solubility: The methylamino group enhances water solubility (estimated >50 mg/mL) relative to phenyl-substituted derivatives (<10 mg/mL) due to reduced aromaticity .
  • Stability: The absence of conjugated double bonds (cf. (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) minimizes photodegradation risks, improving shelf-life .

Biological Activity

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid, also known as (R)-2-amino-N-methyl-succinamic acid, is an amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a chiral center and various functional groups that contribute to its reactivity and interactions within biological systems.

  • Molecular Formula: C₅H₁₀N₂O₃
  • Molecular Weight: 146.14 g/mol
  • Structure Features:
    • Amino group
    • Methylamino group
    • Ketone functional group

Biological Activities

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid exhibits several notable biological activities:

  • Neurotransmitter Modulation:
    • The compound has been studied for its effects on neurotransmitter systems, particularly in modulating glutamate levels in the brain. This modulation is crucial for maintaining synaptic plasticity and overall neuronal health.
  • Anticonvulsant Properties:
    • Research indicates that this compound may have anticonvulsant effects, potentially through the inhibition of calcium channels, specifically Cav1.2 (L-type) channels. This mechanism suggests a role in reducing excitatory neurotransmission, making it a candidate for further development in epilepsy treatment .
  • Anti-Fibrotic Activity:
    • Modifications at the amino position of similar compounds have shown promise in anti-fibrotic activity, indicating that (R)-2-amino-4-(methylamino)-4-oxobutanoic acid may also exhibit such properties through inhibition of fibrogenesis pathways .

Neurotransmitter Modulation Study

A study focused on the modulation of glutamate levels demonstrated that (R)-2-amino-4-(methylamino)-4-oxobutanoic acid could effectively enhance the release of the inhibitory neurotransmitter GABA while reducing excessive glutamate release, thus providing potential therapeutic benefits for conditions such as anxiety and depression.

Anticonvulsant Activity Assessment

In vivo studies using animal models have shown that (R)-2-amino-4-(methylamino)-4-oxobutanoic acid has a median effective dose (ED50) for anticonvulsant activity around 45.6 mg/kg. The compound exhibited minimal hepatotoxicity and showed a favorable metabolic stability profile in human liver microsomes, suggesting a promising safety profile for future clinical applications .

Anti-Fibrotic Mechanism Exploration

Research indicated that modifications at the 2-amino position could enhance anti-fibrotic activity significantly. In vitro assays demonstrated that compounds structurally related to (R)-2-amino-4-(methylamino)-4-oxobutanoic acid reduced the expression of fibrosis markers such as COL1A1 and α-SMA in activated hepatic stellate cells .

Comparison with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
(S)-2-amino-4-(methylamino)-4-oxobutanoic acidC₅H₁₀N₂O₃Different biological activity due to stereochemistry
4-Amino-2-(methylamino)-4-oxobutanoic acidC₅H₁₀N₂O₃Variations in reactivity based on amino group position
N-MethylasparagineC₅H₁₁N₂O₃Similar structure but lacks ketone functionality

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective synthesis of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, chiral phosphine ligands (e.g., those listed in ) can induce asymmetry during key steps like amide bond formation. Protecting groups (e.g., Fmoc for amines) ensure regioselectivity. Post-synthesis, chiral HPLC (as implied in for resolving enantiomers) or capillary electrophoresis validates enantiomeric purity. Kinetic resolution or enzymatic methods may also be explored to enhance yield and purity.

Q. How can the crystal structure of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement and OLEX2 ( ) for structure solution and visualization. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain diffraction-quality crystals. Hydrogen bonding and steric effects from the methylamino group may influence crystal packing, requiring iterative refinement of SHELXL parameters to resolve thermal motion or disorder.

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., amine, methylamino, and carbonyl groups). ROESY can confirm stereochemistry by detecting spatial proximity between chiral centers.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretches) validate functional groups (as in ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

Advanced Research Questions

Q. How can contradictions in reported biological activities between (R)- and (S)-enantiomers be resolved experimentally?

  • Methodological Answer :

Enantiomer Separation : Use chiral stationary-phase HPLC ( ) to isolate pure (R)- and (S)-forms.

Activity Assays : Test each enantiomer in relevant biological models (e.g., enzyme inhibition assays for metabolic pathways, as in ).

Structural Analysis : Compare binding modes via molecular docking () or SC-XRD to identify enantiomer-specific interactions.

Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of activity differences.

Q. What computational approaches predict the metabolic fate of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of potential metabolites (e.g., oxidation products).
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to predict sites of modification.
  • Pathway Mapping : Use tools like KEGG or MetaCyc to map plausible degradation routes based on structural analogs (e.g., kynurenine in ).

Q. How can researchers address challenges in synthesizing derivatives with modified bioactivity?

  • Methodological Answer :

  • Functional Group Compatibility : Avoid nucleophilic substitution at the methylamino group under basic conditions ( suggests fluorine substitution alters reactivity).
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for the amine during derivatization.
  • High-Throughput Screening : Employ parallel synthesis and automated purification to optimize reaction conditions for new analogs.

Data Analysis and Experimental Design

Q. What strategies mitigate crystallographic disorder in structures of this compound?

  • Methodological Answer :

  • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands ( ) for twinned crystals.
  • Occupancy Refinement : Adjust partial occupancies for disordered groups (e.g., methylamino rotamers) iteratively.

Q. How can conflicting NMR data on diastereomeric impurities be resolved?

  • Methodological Answer :

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping signals.
  • Dynamic NMR : Study temperature-dependent splitting to identify rotameric equilibria.
  • Spiking Experiments : Add authentic standards to confirm peak assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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